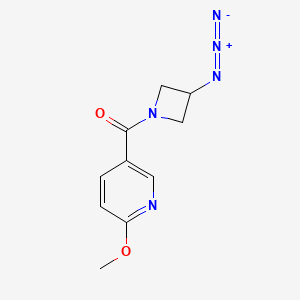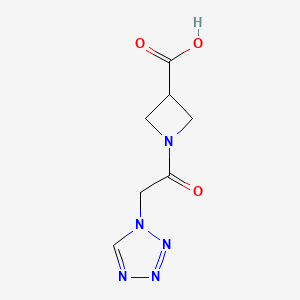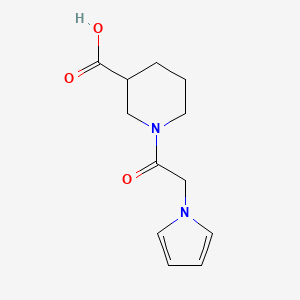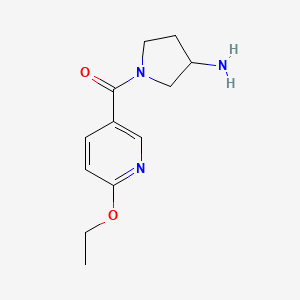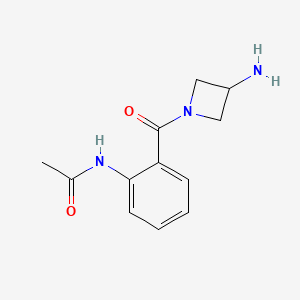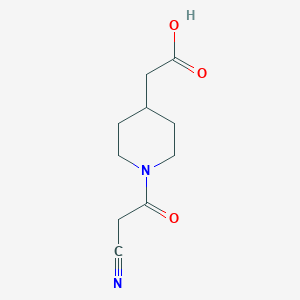
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid
Descripción general
Descripción
“2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid” is a chemical compound. It has been mentioned in the context of pharmaceutical research, specifically as a potent inhibitor of soluble epoxide hydrolase (sEH), which has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
Aplicaciones Científicas De Investigación
Protein Targeting
The compound’s ability to act as a linker makes it useful in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that target specific proteins for degradation .
Pain and Inflammatory Disease Treatment
The compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which is involved in the regulation of endogenous epoxyeicosatrienoic acids. Inhibition of sEH has been suggested as a therapy for pain and inflammatory diseases .
Mecanismo De Acción
The mechanism of action of similar compounds has been discussed in the context of pharmaceutical research. Specifically, the pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases . The inhibition of sEH leads to the stabilization of endogenous epoxyeicosatrienoic acids .
Direcciones Futuras
The future directions for the research and development of “2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid” and similar compounds could involve further exploration of their potential as inhibitors of soluble epoxide hydrolase (sEH), which could have implications for the treatment of pain and inflammatory diseases .
Propiedades
IUPAC Name |
2-[1-(2-cyanoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-4-1-9(13)12-5-2-8(3-6-12)7-10(14)15/h8H,1-3,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMYSHSUJKWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



